1H NMR and 13C NMR chemical shifts for 4-Bromo-6-chloro-2-methylindan-1-one
1H NMR and 13C NMR chemical shifts for 4-Bromo-6-chloro-2-methylindan-1-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromo-6-chloro-2-methylindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-6-chloro-2-methylindan-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and applies fundamental principles of NMR spectroscopy to derive a reliable set of predicted chemical shifts. The guide explains the causal relationships between the molecular structure—including the effects of electron-withdrawing halogen substituents, the carbonyl group, and the aliphatic methyl group—and the resulting NMR spectral features. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducibility and validation. This document serves as a practical reference for the characterization of substituted indanones, a common scaffold in medicinal chemistry.[1][2]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the accurate assignment of NMR signals. The structure of 4-Bromo-6-chloro-2-methylindan-1-one, with IUPAC-standard atom numbering for NMR purposes, is presented below. This numbering scheme will be used throughout the guide.
Caption: Molecular structure of 4-Bromo-6-chloro-2-methylindan-1-one with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) are based on an analysis of unsubstituted 1-indanone and its derivatives, considering the inductive and anisotropic effects of the bromine, chlorine, methyl, and carbonyl substituents.[1][3] The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-6-chloro-2-methylindan-1-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |
| H-7 | 7.85 - 7.95 | d | J = ~2.0 | This aromatic proton is ortho to the carbonyl group, which exerts a strong deshielding effect. It is also meta to the chlorine atom. The small coupling constant arises from meta-coupling to H-5. |
| H-5 | 7.60 - 7.70 | d | J = ~2.0 | This aromatic proton is situated between two electron-withdrawing halogens (para to Br, ortho to Cl), leading to significant deshielding. The multiplicity is a doublet due to meta-coupling with H-7. |
| H-2 | 2.80 - 2.95 | m | - | This methine proton is alpha to the carbonyl group and bears a methyl group. Its chemical shift is influenced by both features. It will appear as a multiplet due to coupling with the diastereotopic H-3 protons and the methyl protons. |
| H-3a / H-3b | 3.10 - 3.40 and 2.60 - 2.80 | dd / dd | ²J = ~17, ³J = ~8, ³J = ~4 | These are diastereotopic methylene protons adjacent to a stereocenter (C-2). They will exhibit a large geminal coupling constant (²J) and different vicinal coupling constants (³J) with H-2, resulting in two distinct doublet of doublets signals. The proton cis to the aromatic ring is typically more shielded. |
| C2-CH₃ | 1.25 - 1.35 | d | J = ~7.0 | The methyl group attached to C-2 is in a standard aliphatic region. It will be split into a doublet by the adjacent H-2 proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides critical information about the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[1][4] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-6-chloro-2-methylindan-1-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 (C=O) | 204.0 - 206.0 | The carbonyl carbon of indanones is characteristically found in this downfield region.[1] The presence of electron-withdrawing groups on the aromatic ring can slightly increase this shift. |
| C-7a | 152.0 - 154.0 | Aromatic quaternary carbon attached to the five-membered ring and adjacent to the carbonyl group. |
| C-3a | 138.0 - 140.0 | Aromatic quaternary carbon adjacent to the bromine-substituted carbon. |
| C-6 | 136.0 - 138.0 | Aromatic carbon bearing the chlorine atom. Its shift is significantly influenced by the electronegativity of chlorine.[5] |
| C-5 | 130.0 - 132.0 | Aromatic CH carbon, deshielded by the adjacent chlorine atom. |
| C-7 | 127.0 - 129.0 | Aromatic CH carbon, deshielded by its position ortho to the carbonyl group. |
| C-4 | 121.0 - 123.0 | Aromatic carbon bearing the bromine atom. The shift is influenced by the heavy atom effect and electronegativity of bromine. |
| C-2 | 42.0 - 44.0 | Aliphatic carbon alpha to the carbonyl group and substituted with a methyl group. |
| C-3 | 34.0 - 36.0 | Aliphatic methylene carbon beta to the carbonyl group. |
| C2-CH₃ | 15.0 - 17.0 | The methyl carbon, found in the typical upfield aliphatic region. |
Scientific Rationale and Causality
The predicted chemical shifts are derived from established principles of NMR spectroscopy, which correlate electronic structure with spectral position.
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Electronegativity and Inductive Effects : The highly electronegative chlorine and bromine atoms withdraw electron density from the aromatic ring.[6] This deshields the nearby protons and carbons, causing their signals to appear at a lower field (higher ppm value).[4][5] This is most pronounced for the aromatic protons H-5 and H-7 and carbons C-4, C-5, C-6, and C-7.
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Anisotropy of the Carbonyl Group : The C=O group possesses significant magnetic anisotropy.[3] Aromatic protons located in the plane of the carbonyl group, such as H-7 (in the ortho position), fall into a deshielding cone and experience a substantial downfield shift. This is a key diagnostic feature for substituted indanones.[3]
-
Aliphatic Chain Analysis :
-
Alpha-Carbonyl Effects : The C-2 and H-2 positions, being alpha to the electron-withdrawing carbonyl group, are deshielded relative to a standard alkane.
-
Diastereotopicity : The presence of a chiral center at C-2 renders the two protons on C-3 (H-3a and H-3b) chemically non-equivalent, or diastereotopic. This non-equivalence results in separate signals with a characteristic large geminal coupling constant.[7]
-
-
Substituent Effects on Aromatic Signals :
-
The two remaining aromatic protons (H-5 and H-7) are isolated from each other by quaternary carbons or substituents. Therefore, they only exhibit weak meta-coupling (⁴J), which typically manifests as a small doublet splitting (J ≈ 2-3 Hz). The absence of larger ortho-coupling is a key structural indicator.
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Caption: Logical workflow of substituent effects on the NMR spectrum.
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following self-validating experimental protocol is recommended.
Objective : To acquire high-resolution ¹H and ¹³C NMR spectra of 4-Bromo-6-chloro-2-methylindan-1-one for structural elucidation.
Methodology :
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid 4-Bromo-6-chloro-2-methylindan-1-one sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Spectrometer Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and measure coupling constants.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[1]
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.[8]
-
-
2D NMR (Optional but Recommended) :
-
To confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are invaluable for unambiguously assigning quaternary carbons and complex spin systems.[8]
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Conclusion
This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 4-Bromo-6-chloro-2-methylindan-1-one. The presented tables of chemical shifts, supported by a detailed rationale based on fundamental NMR principles and data from related structures, offer a robust starting point for researchers working with this and similar substituted indanone compounds. The included experimental protocol outlines a clear path for the empirical validation of these predictions.
References
-
Shah, Z. A., & Khan, M. R. (2021). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. ResearchGate. [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. [Link]
-
1-Indanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Kozioł, A. E., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8393. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Lee, J., et al. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
-
Otręba, M., & Otręba, R. (2022). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts. Scientific Reports, 12(1), 8993. [Link]
-
¹³C NMR Spectroscopy. chemconnections.org. [Link]
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]
-
Khalaji, A. D., et al. (2014). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]
-
Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-510. [Link]
-
Molecular spectroscopy analysing the C-13 NMR spectrum of 1-bromo-2-chloroethane. docbrown.info. [Link]
-
Ghorbani-Vaghei, R., & Malaekeh, P. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
-
Kumar, N. S. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 7(6). [Link]
-
Oliverio, M., et al. (2017). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1536-1540. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. chemconnections.org [chemconnections.org]
- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
